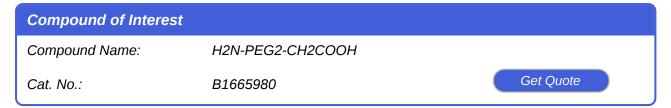


A Technical Guide to the Solubility of H2N-PEG2-CH2COOH

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 2-(2-aminoethoxy)ethoxyacetic acid (**H2N-PEG2-CH2COOH**), a bifunctional PEG linker crucial in bioconjugation, drug delivery systems, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document outlines the known solubility profile, provides a detailed experimental protocol for solubility determination, and illustrates the compound's role in a key therapeutic pathway.

Core Concepts and Properties

H2N-PEG2-CH2COOH, also known as 8-Amino-3,6-dioxaoctanoic acid, is a hydrophilic linker possessing a terminal primary amine and a carboxylic acid group.[1] These functional groups allow for covalent attachment to various molecules of interest, including proteins, peptides, and small molecule drugs.[1][2] The polyethylene glycol (PEG) backbone confers desirable properties such as increased water solubility, reduced immunogenicity, and improved pharmacokinetics to the conjugated molecules.[2][3][4][5]

Physicochemical Properties:



Property	Value	Reference	
IUPAC Name	2-[2-(2- aminoethoxy)ethoxy]acetic acid	[1]	
Synonyms	Amino-PEG2-acetic acid, 8- Amino-3,6-dioxaoctanoic acid [1][6]		
CAS Number	134978-97-5	[1]	
Molecular Formula	C6H13NO4	[7]	
Molecular Weight	163.17 g/mol	[7]	
Appearance	White to off-white crystalline powder	[1][7]	
Melting Point	124.0-128.0 °C	[1]	
Boiling Point	323.8±22.0 °C at 760 mmHg	[1]	

Solubility Profile

The solubility of **H2N-PEG2-CH2COOH** is a critical parameter for its application in various experimental and manufacturing processes. The presence of both a carboxylic acid and an amino group, along with the ether linkages of the PEG chain, allows for interactions with a range of solvents.

Quantitative Solubility Data:

Solvent	Solubility	Temperature (°C)	Reference
Dimethyl Sulfoxide (DMSO)	Slightly Soluble	Not Specified	[1]
Methanol	Slightly Soluble	Not Specified	[1]
Water	Soluble	Not Specified	[8]



Note: Quantitative solubility data for **H2N-PEG2-CH2COOH** is not widely available in the public domain. The information provided is based on qualitative descriptions from supplier technical data sheets. For precise applications, experimental determination of solubility in the specific solvent and conditions is highly recommended.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

To obtain quantitative solubility data, the shake-flask method is a reliable and commonly used technique. This protocol provides a generalized workflow for determining the equilibrium solubility of **H2N-PEG2-CH2COOH** in a solvent of interest.

Materials:

- H2N-PEG2-CH2COOH
- Solvent of interest (e.g., water, PBS, ethanol, DMSO)
- Vials with screw caps
- Orbital shaker or rotator
- Constant temperature incubator or water bath
- Centrifuge
- Syringe filters (chemically inert, e.g., PTFE)
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

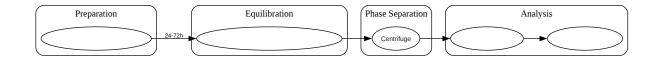
Procedure:

 Preparation: Add an excess amount of H2N-PEG2-CH2COOH to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure that the



solution reaches saturation.

- Equilibration: Tightly cap the vials and place them on an orbital shaker or rotator in a constant temperature environment (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution equilibrium is reached.
- Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. For finer suspensions, centrifuge the vials at a high speed to pellet the excess solid.
- Sample Collection: Carefully withdraw a sample of the supernatant using a syringe. Attach a syringe filter to the syringe and filter the solution into a clean vial to remove any remaining solid particles. This ensures that the analyzed sample represents the saturated solution.
- Quantification: Analyze the concentration of H2N-PEG2-CH2COOH in the filtered supernatant using a validated analytical method such as HPLC. A standard calibration curve of known concentrations should be used for accurate quantification.
- Data Reporting: Express the solubility in appropriate units, such as mg/mL or mol/L, at the specified temperature.



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Caption: Generalized workflow for determining equilibrium solubility using the shake-flask method.

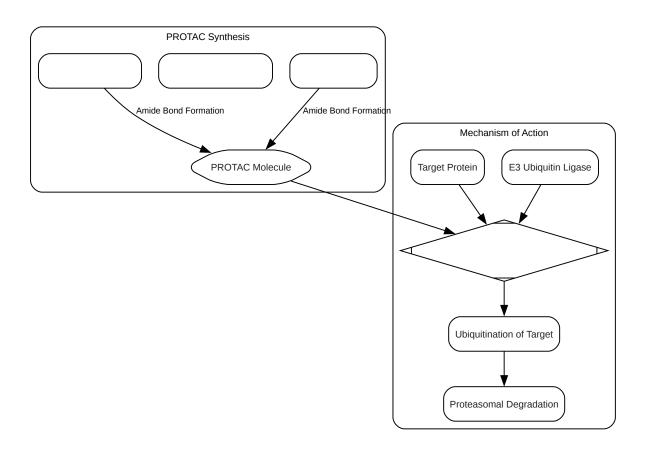
Application in PROTAC Development: A Logical Workflow

H2N-PEG2-CH2COOH is a valuable building block in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading



to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker plays a critical role in connecting the target protein binder and the E3 ligase ligand, and its solubility and length can significantly impact the efficacy of the resulting PROTAC.

The following diagram illustrates the logical workflow of PROTAC synthesis and its mechanism of action, highlighting the role of the **H2N-PEG2-CH2COOH** linker.



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